
1-Ethylnaphthalene
概述
描述
1-Ethylnaphthalene is an organic compound with the molecular formula C₁₂H₁₂. It is a derivative of naphthalene, where an ethyl group is substituted at the first position of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethylnaphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of naphthalene with ethylene in the presence of a solid acid catalyst. This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions: 1-Ethylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-naphthylacetic acid using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Hydrogenation of this compound can yield 1-ethyltetralin.
Substitution: Electrophilic substitution reactions can occur, where the ethyl group directs incoming electrophiles to the ortho and para positions relative to itself.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Naphthylacetic acid.
Reduction: 1-Ethyltetralin.
Substitution: Various substituted naphthalenes depending on the electrophile used.
科学研究应用
1-Ethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: It serves as a probe to investigate the binding interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1-ethylnaphthalene involves its interaction with various molecular targets. In oxidation reactions, the ethyl group is converted to a carboxylic acid group through a series of intermediate steps. In substitution reactions, the ethyl group acts as an electron-donating group, influencing the reactivity of the naphthalene ring .
相似化合物的比较
1-Methylnaphthalene: Similar in structure but with a methyl group instead of an ethyl group.
2-Ethylnaphthalene: The ethyl group is positioned at the second position of the naphthalene ring.
1,4-Dimethylnaphthalene: Contains two methyl groups at the first and fourth positions.
Uniqueness: 1-Ethylnaphthalene is unique due to the specific positioning of the ethyl group, which influences its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of alkyl substitution on the naphthalene ring .
属性
IUPAC Name |
1-ethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-2-10-7-5-8-11-6-3-4-9-12(10)11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXIYERNXPIYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870852 | |
| Record name | 1-Ethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1127-76-0, 27138-19-8 | |
| Record name | 1-Ethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1127-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-ETHYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1MIE8TZ19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-ethylnaphthalene?
A1: The molecular formula of this compound is C12H12, and its molecular weight is 156.23 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Several spectroscopic techniques have been employed to characterize this compound. These include UV absorption spectroscopy [, ], fluorescence spectroscopy [, , , , ], 13C NMR [], and gas chromatography-mass spectrometry (GC-MS) [, ]. These techniques provide insights into its electronic structure, interactions with other molecules, and fragmentation patterns.
Q3: Is there information available about the stability of this compound under various conditions?
A3: While specific degradation studies might be limited in the provided research, its presence as a residue in stored potatoes after 18 weeks suggests some degree of stability []. Additionally, its use in high-temperature water solubility studies [] implies stability under those conditions.
Q4: How does the presence of sodium chloride affect the interaction of this compound with sodium cholate aggregates?
A4: Increasing the ionic strength of a solution by adding sodium chloride impacts the binding dynamics of this compound with sodium cholate aggregates. This change results in faster binding dynamics, potentially due to changes in the aggregate structure and the guest molecule's microenvironment [, ].
Q5: Has this compound been utilized in catalytic reactions?
A5: While this compound itself isn't a catalyst, it serves as a model compound in studies investigating the activity and deactivation of catalytic systems. For instance, it helps understand the performance of molybdenum disulfide catalysts in the hydrocracking of coal [, ]. By tracking the conversion of this compound to 2-ethylnaphthalene, researchers gain insight into the catalyst's hydrogenation and rearrangement capabilities [, ].
Q6: Are there computational studies investigating the properties of this compound?
A6: Yes, theoretical calculations have been employed to determine suitable “volumetric standards” for Solid Phase Microextraction (SPME) using compounds like this compound []. These calculations involve partition coefficient estimations between the fiber and the sample, aiding in analytical method development. Additionally, computational studies have explored the structure and vibrational spectra of this compound [], contributing to a deeper understanding of its physicochemical properties.
Q7: What is the environmental fate of this compound, particularly in the context of its use as a potato sprout inhibitor?
A7: Research on the distribution and removal of 1,4-dimethylnaphthalene (1,4-DMN) residues, another compound used for the same purpose, from treated potatoes provides some insight []. While this compound itself wasn't studied, the findings that washing removes negligible amounts of 1,4-DMN residues suggest that similar behavior might be observed with this compound. This highlights the importance of understanding the potential for these compounds to persist in the environment and the need for effective mitigation strategies.
Q8: What are the known toxicological effects of this compound on aquatic organisms?
A8: Studies on grass shrimp (Palaemonetes pugio) exposed to this compound revealed its toxic effects, with a 48-hour LC50 of 295 μg/L []. This information emphasizes the importance of understanding the potential ecological risks associated with the release of this compound and similar compounds into aquatic ecosystems.
Q9: What analytical techniques are commonly employed to detect and quantify this compound?
A9: Several analytical techniques have been used in the research on this compound:
- Gas chromatography (GC) coupled with mass spectrometry (MS): This technique is widely used to identify and quantify this compound in complex mixtures, such as tobacco [] and environmental samples.
- High-performance liquid chromatography (HPLC) with UV detection: HPLC methods offer an alternative for separating and quantifying this compound []. These methods are particularly useful for analyzing residues in food products and environmental matrices.
- Fluorescence Spectroscopy: The inherent fluorescent properties of this compound enable its detection and quantification in various matrices, including solutions and bile salt aggregates [, , , , ].
- Solid Phase Microextraction (SPME): SPME, coupled with GC/MS, serves as a valuable tool for extracting and concentrating this compound from various matrices prior to analysis [].
Q10: What is the significance of analytical method validation in the context of this compound analysis?
A10: Method validation is critical for ensuring the reliability and accuracy of analytical data. In the case of this compound, researchers validated HPLC methods used to quantify its residues in potato samples []. This validation process typically involves assessing parameters like accuracy, precision, specificity, linearity, and sensitivity to demonstrate that the method is fit for its intended purpose.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
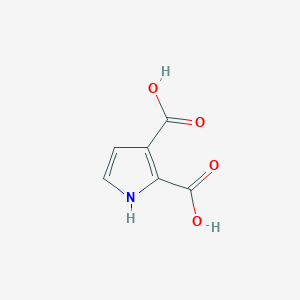


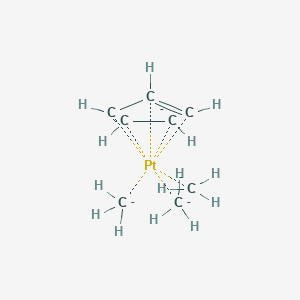
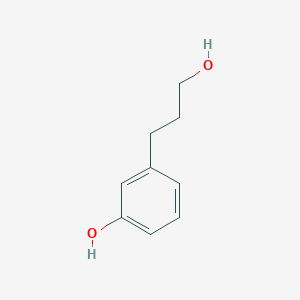
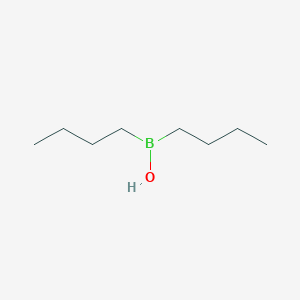
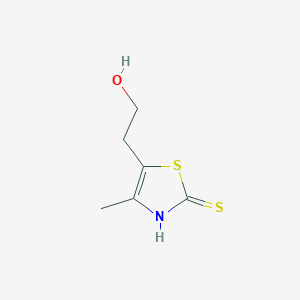
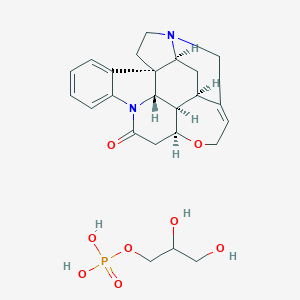
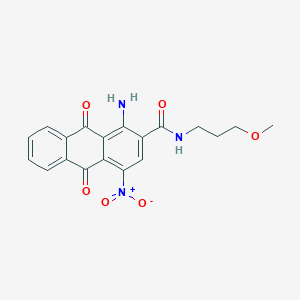
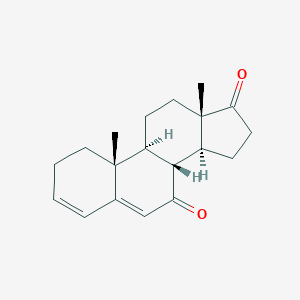

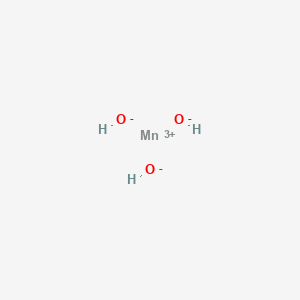
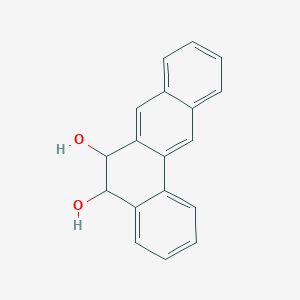
![2-Methyl-1,4-diazabicyclo[2.2.2]octane](/img/structure/B72572.png)
